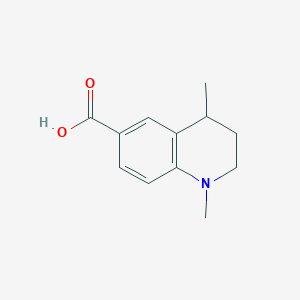

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a tetrahydroquinoline derivative featuring methyl substituents at positions 1 and 4 of the partially saturated quinoline ring and a carboxylic acid group at position 4. Tetrahydroquinoline derivatives are known for diverse pharmacological activities, including analgesia and tubulin inhibition, influenced by substituent patterns and electronic properties .

Properties

IUPAC Name |

1,4-dimethyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-6-13(2)11-4-3-9(12(14)15)7-10(8)11/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIRWAHCIFCQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C2=C1C=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Bischler-Napieralski reaction, where an amide is cyclized to form the tetrahydroquinoline ring system . The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : 205.253 g/mol

- CAS Number : 2319786-94-0

- IUPAC Name : 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Chemistry

The compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer activities . Studies have demonstrated its ability to interact with specific molecular targets, potentially inhibiting cell proliferation .

Medicine

In medicinal chemistry, this compound is investigated for its potential in drug development. Its derivatives are being explored for therapeutic applications against various diseases due to their biological activity profiles .

Industry

The compound finds applications in producing dyes and pigments , showcasing its versatility beyond pharmaceuticals .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth in both prostate and melanoma cancer cells. The mechanism was linked to the compound's ability to inhibit specific enzymes involved in cell cycle regulation .

Case Study 2: Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. The studies focused on the structure-activity relationship (SAR), revealing that modifications in the molecular structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid

- Structural Differences : Unlike the 1,4-dimethyl substitution in the target compound, this analog has two methyl groups at position 4, creating steric and electronic variations.

- Implications : Substituent positioning (1,4 vs. 4,4) likely affects conformational stability and binding interactions in biological systems.

2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline

- Structural Differences : Contains a methyl group at position 2 and a hydroxyl group at position 5, lacking the carboxylic acid moiety.

- Biological Activity : Exhibits analgesic activity at one-eighth the potency of morphine, emphasizing the role of hydroxyl and methyl groups in modulating central nervous system targets .

- Comparison : The absence of a carboxylic acid group in this derivative may limit its solubility or protein-binding efficiency compared to the target compound.

N-Substituted 3-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Derivatives

- Structural Differences : Features a 3-oxo group and variable N-substituents (e.g., alkyl or aryl groups).

- Biological Activity : Demonstrated potent tubulin polymerization inhibition, with the carboxylic acid at position 6 critical for binding to the colchicine site .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride

- Structural Differences: Chlorine substituents at positions 5 and 7 on an isoquinoline backbone (vs. quinoline in the target compound).

- Implications: Chlorine atoms increase lipophilicity and may enhance membrane permeability or cytotoxicity. Isoquinoline vs. quinoline ring systems alter π-π stacking and hydrogen-bonding interactions .

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Structural Differences: Methoxy groups at positions 6 and 7, an ethyl ester at position 2, and a methyl group at position 1 on an isoquinoline scaffold.

- Relevance : Highlights the impact of electron-donating methoxy groups on aromatic systems and ester functionalities on bioavailability .

Comparative Data Table

Biological Activity

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound belonging to the tetrahydroquinoline class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique substitution pattern allows for various interactions with biological targets, making it a subject of interest for researchers exploring its therapeutic potential.

- IUPAC Name : 1,4-dimethyl-3,4-dihydro-2H-quinoline-6-carboxylic acid

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 2319786-94-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit certain enzymes involved in cell proliferation and apoptosis pathways, suggesting potential anticancer properties. For instance, it has been shown to modulate the activity of Bcl-2 family proteins, which play a critical role in regulating apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of tetrahydroquinolines exhibit significant anticancer activity. A study demonstrated that related compounds could bind to Bcl-2 proteins with high affinity (Ki = 5.2 µM), leading to induced apoptosis in Jurkat cells through caspase activation . The ability of this compound to inhibit cell growth and promote apoptosis positions it as a promising candidate for cancer therapy.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, modifications in the tetrahydroquinoline structure have led to agents with broad-spectrum antimicrobial activity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, tetrahydroquinolines are being studied for their potential neuroprotective properties. Some derivatives have demonstrated the ability to inhibit catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease .

Table 1: Summary of Biological Activities

Research Insights

A recent study highlighted the synthesis and evaluation of substituted tetrahydroquinolines for their anticancer properties. The findings suggested that specific substitutions at the 6-position significantly enhanced the binding affinity to Bcl-2 proteins and improved anti-proliferative activities against cancer cell lines . These results underscore the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.